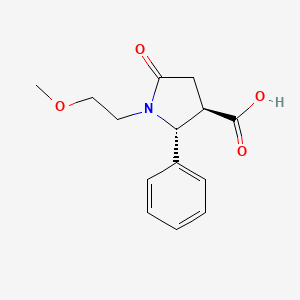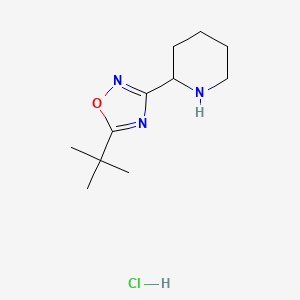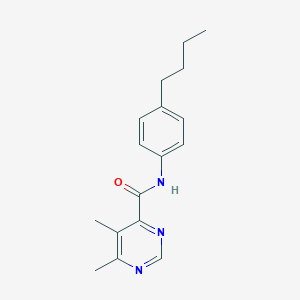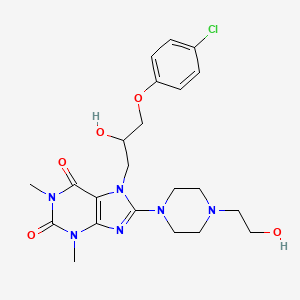![molecular formula C4H6ClF2N3O B2779609 [5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride CAS No. 2418709-86-9](/img/structure/B2779609.png)
[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride” is a chemical compound with the CAS Number: 2418709-86-9 . It has a molecular weight of 185.56 . The IUPAC name for this compound is (5-(difluoromethyl)-1,2,4-oxadiazol-3-yl)methanamine hydrochloride .
Synthesis Analysis
The synthesis of oxadiazoles, which includes the [5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride, has been a field of research that has benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .Molecular Structure Analysis
The InChI code for this compound is 1S/C4H5F2N3O.ClH/c5-3(6)4-8-2(1-7)9-10-4;/h3H,1,7H2;1H . This indicates the presence of carbon, hydrogen, fluorine, nitrogen, oxygen, and chlorine atoms in the molecule.Chemical Reactions Analysis
The compound is part of the oxadiazoles family, which has been utilized in various chemical reactions . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Scientific Research Applications
Synthesis and Characterization
Compounds containing the 1,2,4-oxadiazole moiety have been synthesized and characterized through various methods, highlighting the versatility and reactivity of oxadiazoles in chemical synthesis. For instance, oxadiazole derivatives have been efficiently synthesized, showcasing the utility of oxadiazole rings in developing novel compounds with potential biological or material applications (Shimoga, Shin, & Kim, 2018).
Antimicrobial Activity
Oxadiazole derivatives have shown promising antimicrobial properties. A study on 1,3,4-oxadiazole bearing Schiff Base Moiety demonstrated significant in vitro antibacterial and antifungal activities, suggesting the potential of oxadiazole derivatives in developing new antimicrobial agents (Kapadiya, Dubal, Bhola, & Dholaria, 2020).
Material Science and Optoelectronics
Oxadiazole rings are also integral in creating materials with unique properties. For example, blue light-emitting polyamides and poly(amide-imide)s containing 1,3,4-oxadiazole rings have been developed, showing high thermal stability and promising optical properties for potential use in electronic devices (Hamciuc, Hamciuc, Homocianu, Nicolescu, & Carja, 2015).
Anticancer Activity
Research has also explored the anticancer potential of oxadiazole derivatives. A series of N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines showed notable cytotoxic activity against several cancer cell lines, underscoring the potential of oxadiazole derivatives as anticancer agents (Ramazani, Khoobi, Torkaman, Nasrabadi, Forootanfar, Shakibaie, Jafari, Ameri, Emami, Faramarzi, Foroumadi, & Shafiee, 2014).
Safety and Hazards
Future Directions
The field of difluoromethylation, which includes compounds like [5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride, has seen significant advances in recent years . Future research directions could include the development of more efficient synthesis methods, exploration of new applications, and further investigation into the properties and potential uses of these compounds .
properties
IUPAC Name |
[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F2N3O.ClH/c5-3(6)4-8-2(1-7)9-10-4;/h3H,1,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUADGCINLZLIBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NOC(=N1)C(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClF2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(2,6-dimethylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2779532.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-chlorobenzamide](/img/structure/B2779533.png)

![4-[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propyl-4H-chromen-2-yl]butanoic acid](/img/structure/B2779537.png)
![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2779538.png)


![4-Amino-2-((2-ethoxy-2-oxoethyl)thio)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2779548.png)
![(3aR,8aS)-2-(Quinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B2779549.png)